Ethanol-17O

Catalog No.
S968220
CAS No.
255043-66-4
M.F
C2H6O
M. Wt
47.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanol-17O

CAS Number

255043-66-4

Product Name

Ethanol-17O

IUPAC Name

ethan(17O)ol

Molecular Formula

C2H6O

Molecular Weight

47.07 g/mol

InChI

InChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1

InChI Key

LFQSCWFLJHTTHZ-LBPDFUHNSA-N

SMILES

CCO

Canonical SMILES

CCO

Isomeric SMILES

CC[17OH]

Ethanol-17O, also known as 2-hydroxyethanol-17O, is a stable isotopic variant of ethanol where the oxygen atom in the hydroxyl group (OH-OH) is replaced by the isotope oxygen-17. Ethanol itself is a colorless, volatile liquid with the chemical formula C2H5OHC_2H_5OH and is widely used in various applications, including as a solvent, fuel, and in the production of alcoholic beverages. The introduction of the oxygen-17 isotope provides unique properties that are useful in scientific research, particularly in nuclear magnetic resonance spectroscopy and studies involving metabolic pathways.

As regular ethanol but with variations due to the presence of the oxygen-17 isotope. Some notable reactions include:

  • Dehydration: Ethanol-17O can be dehydrated to form ethylene (ethene) when treated with concentrated sulfuric acid or phosphoric acid at elevated temperatures. This reaction typically follows an E1 or E2 mechanism depending on the conditions and structure of the alcohol .
  • Substitution Reactions: Like ethanol, ethanol-17O can react with hydrogen halides to form alkyl halides. The presence of oxygen-17 may influence the kinetics and mechanisms of these reactions due to its nuclear properties .
  • Oxidation: Ethanol-17O can be oxidized to acetaldehyde and subsequently to acetic acid through enzymatic or chemical processes. The isotopic labeling allows for tracking metabolic pathways in biological studies .

Ethanol-17O exhibits biological activity similar to that of regular ethanol but can provide insights into metabolic processes due to its isotopic labeling. It is metabolized primarily in the liver by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase. The unique properties of oxygen-17 allow researchers to study:

  • Metabolic Pathways: By tracking the incorporation of oxygen-17 into metabolic products, scientists can gain insights into how ethanol is processed in biological systems .
  • Pharmacokinetics: The use of ethanol-17O in clinical studies helps in understanding absorption, distribution, metabolism, and excretion (ADME) profiles of ethanol in human subjects .

Ethanol-17O can be synthesized through several methods:

  • Isotopic Exchange: One common method involves isotopic exchange reactions where natural abundance ethanol is treated with a source of oxygen-17, such as water enriched with oxygen-17. This process allows for the incorporation of the isotope into the ethanol molecule.
  • Chemical Synthesis: Ethanol can be synthesized from ethylene through hydration reactions using water that is enriched with oxygen-17. This method ensures that the resulting ethanol contains the desired isotopic label.
  • Biological Synthesis: In certain microbial fermentation processes, it may be possible to produce ethanol-17O by using substrates that contain oxygen-17, allowing for natural incorporation during fermentation.

Ethanol-17O has various applications across different fields:

  • Nuclear Magnetic Resonance Spectroscopy: The presence of oxygen-17 allows for enhanced resolution and sensitivity in NMR studies, making it valuable for structural analysis of organic compounds .
  • Metabolic Studies: It serves as a tracer in metabolic studies to track biochemical pathways involving alcohol metabolism .
  • Environmental Studies: Ethanol-17O can be used to study environmental processes, such as the fate of pollutants and their interactions within ecosystems.

Studies involving ethanol-17O have highlighted its interactions with various biological systems:

  • Proton Relaxation Studies: Research indicates that the presence of oxygen-17 affects proton relaxation times in NMR spectroscopy, providing insights into molecular dynamics and interactions within alcohol solutions .
  • Enzymatic Activity: The isotopic labeling allows researchers to investigate how enzymes interact with substrates differently when labeled with oxygen-17 compared to natural abundance substrates.

Ethanol-17O shares similarities with other alcohols and isotopically labeled compounds. Below are some comparable compounds along with their unique characteristics:

CompoundStructureUnique Features
Ethanol (C2H5OH)CH3CH2OHCommon alcohol used widely; no isotopic labeling
Methanol (C1H3OH)CH3OHSimpler structure; used as a solvent and fuel
Propanol (C3H7OH)CH3CH2CH2OHThree-carbon alcohol; used in industrial applications
Ethanol-D (C2H5OD)C2H5ODDeuterated form; used in NMR studies
Ethanol-O18C2H5^18OAnother isotopically labeled variant; useful in tracing

Ethanol-17O is unique due to its specific isotopic composition, which allows for detailed studies in fields such as biochemistry and environmental science that are not possible with non-labeled compounds.

Ethanol-17O represents a specialized isotopologue of ethanol where the naturally occurring oxygen-16 isotope is replaced with the oxygen-17 isotope [1] [2]. The compound maintains the fundamental molecular structure of ethanol (CH₃CH₂OH) while exhibiting distinct nuclear magnetic and mass spectrometric properties due to the isotopic substitution [3] [4].

PropertyValue
CAS Number255043-66-4
IUPAC Nameethan(17O)ol
Molecular FormulaC₂H₆O
Molecular Weight (standard ethanol)46.07 g/mol
Molecular Weight (20 atom % 17O enriched)46.27 g/mol
InChI StringInChI=1S/C2H6O/c1-2-3/h3H,2H2,1H3/i3+1
InChI KeyLFQSCWFLJHTTHZ-LBPDFUHNSA-N
SMILES NotationCC[¹⁷OH]

The isotopic substitution introduces minimal structural perturbations to the molecular geometry [6]. The carbon-carbon and carbon-hydrogen bond lengths remain essentially unchanged, while the carbon-oxygen bond may experience slight alterations due to the different nuclear mass of oxygen-17 [3] [4]. These structural modifications are primarily manifested in the vibrational frequencies and rotational constants of the molecule rather than in significant geometric distortions.

Oxygen-17 possesses distinctive nuclear properties that differentiate it from the more abundant oxygen-16 isotope [3] [4]. With a nuclear spin quantum number of +5/2, oxygen-17 exhibits quadrupolar characteristics resulting from its non-spherical nuclear charge distribution [4]. The natural abundance of oxygen-17 in atmospheric oxygen is approximately 0.037 percent, making isotopic enrichment essential for practical applications [3] [4].

The gyromagnetic ratio of oxygen-17 is -3.628 × 10⁻⁷ rad s⁻¹ T⁻¹, which is considerably smaller than that of protons, resulting in correspondingly lower nuclear magnetic resonance frequencies [4] [7]. The quadrupole moment of -2.558 × 10⁻³⁰ m² contributes to the complex relaxation behavior observed in nuclear magnetic resonance studies [4] [7].

Spectroscopic Characterization

Nuclear Magnetic Resonance Features

Oxygen-17 nuclear magnetic resonance spectroscopy provides unique insights into the molecular environment and dynamic behavior of ethanol-17O [8] [9] [7]. The Larmor frequency of oxygen-17 at a magnetic field strength corresponding to 400 MHz for protons is approximately 54.22 MHz, representing roughly one-seventh the frequency of proton resonances [4] [7].

The chemical shift range for oxygen-17 in organic compounds spans more than 1500 parts per million, providing exceptional sensitivity to the local chemical environment [4] [7] [10]. This extensive chemical shift range significantly exceeds that observed for carbon-13 (approximately 220 parts per million in organic compounds) and approaches the range observed for fluorine-19 (approximately 1300 parts per million) [10].

ParameterValue
Larmor Frequency (at 400 MHz for ¹H)54.22 MHz
Chemical Shift Range>1500 ppm
Relative Sensitivity (vs ¹³C)0.061
Natural Abundance Receptivity6.50 × 10⁻²
Quadrupolar Relaxation Time (neat ethanol)~3.0 ms (room temperature)
Hydroxyl Proton Linewidth (17O enriched)>1000 Hz
OH Spin Coupling Constant~80 Hz

The nuclear magnetic resonance spectrum of ethanol-17O demonstrates characteristic features related to the quadrupolar nature of the oxygen-17 nucleus [11] [8]. In neat ethanol samples enriched with oxygen-17, the relaxation time of the oxygen nucleus is approximately 3.0 milliseconds at room temperature [11]. This rapid relaxation contributes to significant line broadening effects, particularly affecting the hydroxyl proton resonances through scalar coupling interactions [11].

The hydroxyl proton in oxygen-17 enriched ethanol exhibits substantial line broadening, with linewidths exceeding 1000 Hz due to scalar relaxation with the rapidly relaxing oxygen nucleus [11]. The spin coupling constant between the hydroxyl proton and oxygen-17 is approximately 80 Hz, comparable to values observed in water and other alcohols [11]. These coupling effects can render the hydroxyl proton signal difficult to detect in conventional nuclear magnetic resonance experiments [11].

For ethanol samples with slow hydroxyl proton exchange rates, the oxygen-17 nuclear magnetic resonance signal becomes a complex function of the chemical exchange rate, the spin coupling constant, and the relaxation time of the oxygen nucleus [11]. The field-independent relaxation characteristics of oxygen-17 in liquid environments make it particularly suitable for studies of molecular dynamics and intermolecular interactions [3] [4].

The chemical shift of ethanol-17O in chloroform-d solution has been documented in spectroscopic databases [12], providing reference values for comparative studies. Nuclear magnetic resonance studies have demonstrated that oxygen-17 can be used effectively for quantitative analysis of ethanol in gasoline mixtures, with distinct advantages over proton and carbon-13 methods due to the exclusive detection of oxygenated compounds [13] [14].

Mass Spectrometric Analysis

Mass spectrometric analysis of ethanol-17O provides complementary information to nuclear magnetic resonance spectroscopy for structural characterization and isotopic ratio determination [15] [16] [17]. The incorporation of oxygen-17 results in a mass shift of +1 atomic mass unit relative to the corresponding oxygen-16 containing species, enabling direct detection and quantification of the isotopically labeled compound [18].

PropertyValue
Mass ShiftM+1
Molecular Ion Peak (M⁺)m/z 47 (for 17O-enriched)
Base PeakVariable depending on conditions
Fragmentation PatternSimilar to standard ethanol
Isotopic EffectMinimal fragmentation difference
Detection MethodGC-MS, LC-MS
SensitivityDependent on enrichment level
InterferenceMinimal from 16O species

The molecular ion peak for ethanol-17O appears at m/z 47, representing a one mass unit increase from the standard ethanol molecular ion at m/z 46 [18]. The fragmentation pattern of ethanol-17O closely resembles that of standard ethanol, with characteristic losses of hydrogen (mass 1), methyl groups (mass 15), and hydroxyl radicals (mass 17) [19] [20]. The isotopic substitution does not significantly alter the fundamental fragmentation pathways, although subtle differences in bond dissociation energies may influence relative fragment intensities [21].

Gas chromatography-mass spectrometry coupling provides an effective analytical approach for ethanol-17O analysis [16] [17]. The chromatographic retention time remains essentially unchanged compared to standard ethanol, as the isotopic substitution has minimal impact on the intermolecular interactions governing partition behavior [16]. Mass spectrometric detection enables sensitive and selective quantification of the isotopically labeled species in complex mixtures [16] [17].

Isotope ratio mass spectrometry represents a specialized technique for precise determination of oxygen isotopic compositions in ethanol samples [16] [17]. This approach has found applications in authentication studies of alcoholic beverages and investigation of metabolic pathways [21] [16]. The high temperature conversion techniques employed in elemental analyzer-isotope ratio mass spectrometry systems enable simultaneous determination of carbon, hydrogen, and oxygen isotopic ratios [16] [17].

Electrospray ionization mass spectrometry and other soft ionization techniques can be employed for analysis of ethanol-17O without extensive fragmentation [22]. Cluster formation has been observed in liquid-phase ionization studies, with ethanol cluster ions (C₂H₅OH)ₘH⁺ detected for cluster sizes up to approximately 10-25 molecules depending on experimental conditions [22].

Thermodynamic Properties

Boiling Point and Phase Behavior

The thermodynamic properties of ethanol-17O closely parallel those of standard ethanol, with isotopic effects introducing only minor perturbations to phase behavior and thermal characteristics [23] [24] [25]. The boiling point of ethanol-17O is expected to be within 0.1°C of the standard ethanol boiling point of 78.2°C, consistent with theoretical predictions for oxygen isotopic effects on vapor pressure [21] [23].

PropertyValue
Boiling Point78.2°C (similar to standard ethanol)
Melting Point-114.1°C
Density (20°C)0.798 g/mL
Density (25°C)0.7849 g/mL
Critical Temperature241°C
Critical Pressure63 bar
Enthalpy of Vaporization42.3 kJ/mol
Heat Capacity (liquid)2.44 J/g·K (25°C)
Thermal Conductivity0.171 W/m·K (25°C)

The vapor pressure isotope effect for ethanol-17O results from differences in zero-point vibrational energies between the oxygen-16 and oxygen-17 containing species [21]. Computational studies have demonstrated that position-specific vapor pressure isotope effects occur during ethanol evaporation, with carbon-13 substitution showing measurable effects on volatilization behavior [21]. Similar principles apply to oxygen isotopic substitution, though the effects are generally smaller in magnitude compared to carbon or hydrogen isotopic substitutions [21].

The critical temperature and critical pressure of ethanol-17O remain essentially identical to those of standard ethanol at 241°C and 63 bar, respectively [24]. The triple point characteristics also show minimal deviation from standard ethanol values [24]. These observations reflect the minor influence of oxygen isotopic substitution on intermolecular forces and molecular packing arrangements [24].

Phase transition enthalpies for ethanol-17O, including fusion and vaporization enthalpies, are expected to differ by less than 1 percent from standard ethanol values [24]. The enthalpy of vaporization remains approximately 42.3 kJ/mol, consistent with the unchanged hydrogen bonding characteristics of the hydroxyl group [24]. The entropy of vaporization similarly shows minimal isotopic dependence [24].

Thermal property measurements using flow calorimetry have been conducted for ethanol in temperature ranges from 265 to 348 K at elevated pressures [26]. These studies provide baseline data for comparison with isotopically substituted analogs and demonstrate the precision achievable in thermodynamic property determinations [26].

Density and Solubility Characteristics

The density of ethanol-17O exhibits a small but measurable increase relative to standard ethanol due to the higher atomic mass of oxygen-17 [18] [27] [28]. At 20°C, the density is approximately 0.798 g/mL, representing an increase of roughly 0.3 percent compared to standard ethanol [18] [27]. This density difference scales approximately with the isotopic mass difference and the degree of isotopic enrichment [18].

SolventSolubilityNotes
WaterMiscible in all proportionsHydrogen bonding interactions
MethanolCompletely miscibleSimilar polarity
ChloroformMisciblePolar aprotic solvent
HexaneLimited solubilityNonpolar, poor solubility
Diethyl etherMiscibleModerate polarity
AcetoneMisciblePolar aprotic, good solubility
BenzeneMiscibleAromatic solvent
Carbon tetrachlorideLimited solubilityNonpolar, poor solubility

The solubility characteristics of ethanol-17O are virtually identical to those of standard ethanol across all solvent systems [29] [30] [31]. Complete miscibility with water in all proportions is maintained through hydrogen bonding interactions involving the hydroxyl group [30]. The isotopic substitution at the oxygen position does not significantly alter the hydrogen bonding strength or geometry, preserving the polar character of the molecule [30].

Solubility in nonpolar solvents remains limited, following the same trends observed for standard ethanol [32] [31]. The partition coefficient between octanol and water (log Kow) remains approximately -0.31, indicating maintained hydrophilic character [33]. This value reflects the dominant influence of the hydroxyl group on molecular polarity and solvation behavior [33].

Studies of ethanol solubility in various organic solvent mixtures have demonstrated log-linear relationships between solubilization and solute hydrophobicity [31]. These fundamental relationships are preserved for ethanol-17O, as the isotopic substitution does not alter the underlying thermodynamic driving forces for dissolution [31].

XLogP3

-0.1

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable

Flammable

Wikipedia

Ethan(~17~O)ol

Dates

Last modified: 02-18-2024

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